(+)-Boldine
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-20-5-4-10-7-15(22)19(24-3)18-12-9-16(23-2)14(21)8-11(12)6-13(20)17(10)18/h7-9,13,21-22H,4-6H2,1-3H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJRNLRASBVRRX-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883394 | |
| Record name | 4H-Dibenzo[de,g]quinoline-2,9-diol, 5,6,6a,7-tetrahydro-1,10-dimethoxy-6-methyl-, (6aS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476-70-0 | |
| Record name | (+)-Boldine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=476-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boldine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Dibenzo[de,g]quinoline-2,9-diol, 5,6,6a,7-tetrahydro-1,10-dimethoxy-6-methyl-, (6aS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boldine--chloroform | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.828 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BOLDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I91GE2769 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
Photochemical Total Synthesis via Spirodienone Rearrangement
The pioneering total synthesis of racemic boldine (±)-5 was achieved through a photochemical pathway involving spirodienone intermediates. This method begins with the brominated diphenol precursor (±)-1 , which undergoes ultraviolet light-induced cyclization to form the spirodienone (±)-3 (Figure 1). The reaction exploits the inherent reactivity of phenolic ethers under photolytic conditions, facilitating a [4+2] cycloaddition that establishes the aporphine skeleton. Subsequent acid-catalyzed rearrangement of (±)-3 yields (±)-N-ethoxycarbonylnorboldine (±)-4 , which undergoes lithium aluminum hydride (LiAlH₄) reduction to cleave the carbamate group and restore the secondary amine, culminating in (±)-boldine.
Key advantages of this route include its convergence and avoidance of chiral resolution steps. However, the racemic nature of the product necessitates enantiomeric separation for biological applications, and the photochemical step requires specialized equipment. The absence of reported yields in the original publication limits direct comparison with alternative methods.
Grignard Addition and Silver-Catalyzed Cyclization Strategies
Modern synthetic approaches leverage transition metal catalysis to construct boldine’s tetracyclic framework. As exemplified in the synthesis of related aporphine alkaloids, a Grignard reagent derived from l-tartaric acid is employed to install stereochemical complexity at the C-6a position (Scheme 1). Addition of the organomagnesium species to ketone 53 generates diastereomeric alcohol 54 , which undergoes Lewis acid-mediated cyclization to form diacetate 55 . Silver nitrate-catalyzed cyclization of 56 then forges the dihydrofuran ring, providing advanced intermediate 57 en route to the aporphine core.
This strategy highlights the utility of late-stage cyclization events in reducing synthetic step counts. The silver-catalyzed step proceeds with excellent regioselectivity, though the exact mechanism remains underexplored. Comparative studies suggest that electron-donating substituents on the aromatic ring enhance cyclization efficiency by stabilizing transition states through resonance effects.
Bischler-Napieralski Reaction in Isoquinoline Core Construction
The Bischler-Napieralski reaction remains a cornerstone for constructing boldine’s isoquinoline moiety. In a representative procedure, amide 85 undergoes cyclodehydration using phosphorus oxychloride (POCl₃) to generate isoquinoline 86 (Scheme 2). Acetylation of the nitrogen affords 87 , which participates in a [4+2] annulation with electron-deficient dienophiles to establish the C-ring. This methodology demonstrates exceptional functional group tolerance, enabling installation of the C-1 and C-2 methoxy groups early in the synthetic sequence.
Critical to this approach is the stereochemical control during annulation, achieved through meticulous optimization of Lewis acid catalysts. Titanium tetrachloride (TiCl₄) proves superior to aluminum-based alternatives, providing a 3:1 diastereomeric ratio in favor of the natural configuration. Subsequent hydrogenolysis of the acetyl group and methylation completes the D-ring, though overmethylation remains a persistent challenge requiring careful stoichiometric control.
Heck Cyclization for Aromatic Ring Formation
Palladium-catalyzed coupling reactions have revolutionized boldine synthesis, particularly in forming the biaryl axis between the A and D rings. A Heck cyclization strategy converts vinyl iodide 59 into tricyclic intermediate 60 with complete regioselectivity (Scheme 3). The reaction employs tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in dimethylformamide (DMF) at 110°C, achieving 62% yield through a proposed oxidative addition/migratory insertion pathway.
Notably, this method circumvents the need for preformed aromatic rings, instead constructing the A-ring de novo from acyclic precursors. Density functional theory (DFT) calculations suggest that electron-withdrawing groups on the iodovinyl moiety accelerate the rate-determining migratory insertion step by lowering the LUMO energy of the substrate.
Comparative Analysis of Synthetic Methodologies
The table below summarizes the key attributes of prominent boldine synthesis routes:
The photochemical route offers simplicity but suffers from optical inactivity, while transition metal-mediated methods provide enantiocontrol at the expense of increased complexity. Recent advances in asymmetric catalysis, particularly using chiral phosphine ligands in palladium systems, promise to address these limitations.
Análisis De Reacciones Químicas
Tipos de Reacciones: La boldina experimenta varios tipos de reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución .
Reactivos y Condiciones Comunes:
Oxidación: La boldina se puede oxidar utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como el borohidruro de sodio.
Sustitución: Las reacciones de sustitución a menudo implican agentes halogenantes como el bromo o el cloro
Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de la boldina, que pueden tener diferentes propiedades farmacológicas .
Aplicaciones Científicas De Investigación
Pharmacological Properties
Boldine exhibits a wide range of pharmacological activities that make it a candidate for various therapeutic applications:
- Antioxidant Activity : Boldine has demonstrated significant antioxidant properties, protecting against oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes. Studies have shown that boldine can inhibit lipid peroxidation and reduce markers of oxidative damage in biological tissues .
- Hepatoprotective Effects : Research indicates that boldine may protect liver cells from damage caused by toxins and oxidative stress, potentially benefiting individuals with liver diseases .
- Neuroprotective Effects : Boldine has been shown to improve functional recovery in models of spinal cord injury by reducing inflammation and promoting neuroplasticity . It also exhibits protective effects against neurodegenerative conditions by modulating glial cell activity .
- Anti-inflammatory Properties : Boldine can modulate inflammatory pathways, leading to reduced inflammation in various models, which is beneficial for conditions such as arthritis and other inflammatory diseases .
- Antidiabetic Effects : Preclinical studies suggest that boldine may help in managing diabetes by reducing oxidative stress and improving metabolic parameters .
Clinical Applications
The clinical applications of boldine are being explored across several domains:
- Dermatology : Boldine is included in formulations aimed at skin brightening and protecting against erythema formation due to its antioxidant properties. Products like Lumiskin™ utilize dicetyl boldine, a derivative of boldine, for cosmetic applications .
- Pain Management : Due to its analgesic properties, boldine may be useful in treating pain associated with various conditions, including musculoskeletal disorders .
- Neurorehabilitation : Its neuroprotective effects make boldine a candidate for therapies aimed at enhancing recovery after neurological injuries or surgeries .
Case Studies and Research Findings
Several studies have documented the effects of boldine in various experimental settings:
Mecanismo De Acción
La boldina ejerce sus efectos a través de varios mecanismos :
Actividad antioxidante: La boldina actúa como un potente captador de radicales libres, reduciendo el estrés oxidativo y previniendo el daño neuronal.
Mecanismos neuroprotectores: Suprime la actividad de la acetilcolinesterasa y la butirilcolinesterasa, bloquea los hemicanales de la conexina-43 y reduce la liberación de interleucina mediada por NF-κβ
Objetivos moleculares: La boldina interactúa con los receptores serotoninérgicos, dopaminérgicos, opioides y colinérgicos, modulando varias funciones neuroconductuales
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Boldine’s structural and functional analogs can be categorized into natural analogs , biotransformation metabolites , and synthetic derivatives . Below is a detailed comparison:
Natural Analogs
Biotransformation Metabolites
Key Research Findings
- Anticancer Activity : Boldine inhibits CK2 (IC50 = 12 µM) and DYRK1A, while its metabolite boldine-9-O-β-D-glucoside binds telomerase (MolDock score = −135.53) to block cancer cell proliferation .
- Neuroprotection : Boldine (50–100 mg/kg) preserves neuromuscular function in denervated muscles by reducing oxidative stress and enhancing acetylcholine receptor expression .
- Anti-Inflammatory Effects : 3,8-Dichloroboldine suppresses neutrophil recruitment by 60% in vivo, outperforming boldine in PAF receptor blockade .
Structural-Activity Relationships (SAR)
- Antioxidant Activity : Boldine’s hydroxyl groups at C2 and C9 are critical for radical scavenging, contributing 70% of its antioxidant capacity. Benzylic hydrogen at C6a also participates via HAT mechanisms .
- Lipophilicity : Halogenation (e.g., bromine at C3) increases logP by 1.5-fold, enhancing membrane permeability and target engagement .
- Enzyme Binding: The tetrahydroisoquinoline moiety anchors boldine to ATP-binding pockets (e.g., CK2), while glucosidation shifts affinity to telomerase’s catalytic site .
Actividad Biológica
Boldine is a naturally occurring aporphine alkaloid predominantly found in the leaves and bark of the Chilean Boldo tree (Peumus boldus). It has gained attention for its diverse biological activities, including antioxidant, anti-inflammatory, hepatoprotective, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of boldine, supported by recent research findings and data tables.
1. Antioxidant Activity
Boldine exhibits significant antioxidant properties, which help mitigate oxidative stress in various biological systems. It has been shown to inhibit lipid peroxidation and scavenge free radicals effectively.
- IC50 Values :
| Antioxidant Assay | IC50 (μM) |
|---|---|
| Lipid Peroxidation | 19-30 |
| Free Radical Scavenging | 13 |
2. Neuroprotective Effects
Research indicates that boldine possesses neuroprotective properties, particularly in models of neurodegeneration. It has been shown to protect against mitochondrial dysfunction and reduce oxidative damage in neuronal cells.
- Mechanism : Boldine blocks connexin hemichannels (CxHC), which play a role in cellular signaling related to injury and neuroprotection .
3. Anti-inflammatory Properties
Boldine demonstrates anti-inflammatory effects by modulating various inflammatory markers. It has been effective in reducing levels of TNF-α and other cytokines associated with inflammation.
- Experimental Findings : In vivo studies have shown that boldine can significantly lower inflammation in models of arthritis and colitis .
4. Hepatoprotective Effects
Boldine has been reported to protect liver cells from damage induced by toxins such as acetaminophen and alcohol.
- Case Study : In a study involving mice treated with boldine alongside cisplatin, there was a notable reduction in liver toxicity, improving cell viability up to 75.6% .
5. Cardioprotective Effects
Boldine also exhibits cardioprotective effects by improving endothelial function and reducing oxidative stress in cardiovascular tissues.
- Research Findings : Studies have highlighted its potential to enhance vascular health through modulation of nitric oxide levels and reduction of atherosclerosis markers .
6. Anti-cancer Potential
Emerging evidence suggests that boldine may have anticancer properties through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor growth.
- Mechanism of Action : Boldine affects apoptotic pathways by modulating caspase activity and reducing the expression of pro-survival proteins like Bcl-2 .
Summary of Research Findings
The following table summarizes key findings from recent studies on boldine's biological activities:
Q & A
Q. What experimental models are most suitable for studying Boldine’s antioxidant mechanisms, and what endpoints should be prioritized?
Boldine’s antioxidant activity is typically studied using in vitro assays like DPPH radical scavenging and hydrogen atom transfer (HAT) mechanisms , complemented by cell-based models (e.g., cisplatin-induced nephrotoxicity in Wistar rats) to assess anti-inflammatory and anti-apoptotic effects . Key endpoints include oxidative stress markers (e.g., lipid peroxidation, glutathione levels) and mitochondrial membrane potential changes. For reproducibility, ensure standardized dosing (e.g., 50–100 mg/kg in rodents) and validate findings across multiple models (e.g., cancer cell lines vs. healthy tissues) .
Q. How can researchers reconcile contradictory data on Boldine’s primary antioxidant mechanism (HAT vs. mitochondrial pathways)?
Contradictions arise from methodological differences: DFT computational studies emphasize HAT mechanisms involving benzylic hydrogens , while in vitro assays highlight mitochondrial disruption and caspase activation in cancer cells . To resolve this, conduct comparative studies using both computational (e.g., density functional theory) and experimental (e.g., cytochrome c release assays) approaches. Control for variables like solvent polarity and cellular redox environments, which influence mechanistic dominance .
Q. What are the critical considerations for designing dose-response studies on Boldine’s cytotoxicity in cancer cells?
Use validated cell lines (e.g., MDA-MB-231 for breast cancer) and calculate IC50 values via MTT assays, ensuring exposure times ≥48 hours to account for delayed apoptosis . Include positive controls (e.g., doxorubicin) and assess off-target effects using non-cancerous cell lines (e.g., HEK-293). Purity of Boldine (≥95% by HPLC) and solvent compatibility (e.g., DMSO concentration ≤0.1%) must be confirmed to avoid artifacts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize Boldine’s pharmacological profile for targeted therapies?
SAR studies should focus on modifying Boldine’s aporphine skeleton:
- Introduce electron-donating groups at C-2 to enhance radical scavenging .
- Replace the hydroxyl group at C-1 with a methoxy group to improve blood-brain barrier penetration. Validate modifications using in silico tools (e.g., molecular docking with Nrf2 or NF-κB pathways) and in vitro apoptosis assays .
Q. What methodologies are recommended to investigate Boldine’s synergistic effects with chemotherapeutic agents?
Employ combinatorial index (CI) analysis via the Chou-Talalay method, testing Boldine with cisplatin or paclitaxel in cancer cell lines . Use transcriptomic profiling (RNA-seq) to identify synergistic pathways (e.g., downregulation of Bcl-2, upregulation of Bax). Pharmacokinetic studies in rodent models should assess co-administration effects on bioavailability and toxicity .
Q. How can advanced imaging techniques elucidate Boldine’s nephroprotective mechanisms in vivo?
Utilize multiphoton microscopy to visualize real-time redox changes in renal tubules during cisplatin co-treatment . Pair with MALDI-TOF imaging to map Boldine distribution in kidney tissues. Validate findings using flow cytometry for apoptosis markers (e.g., Annexin V/PI) and ELISA for inflammatory cytokines (IL-6, TNF-α) .
Q. What strategies address the bioavailability limitations of Boldine in preclinical studies?
Develop nanoformulations (e.g., liposomes or PLGA nanoparticles) to enhance solubility and half-life. Characterize encapsulation efficiency via dynamic light scattering and HPLC. Compare pharmacokinetic parameters (Cmax, AUC) between free and encapsulated Boldine in Sprague-Dawley rats .
Methodological Guidance for Data Interpretation
Q. How should researchers statistically analyze conflicting data on Boldine’s dual pro- and antioxidant roles?
Apply mixed-effects models to account for variability between in vitro and in vivo systems. Use principal component analysis (PCA) to identify dominant variables (e.g., ROS levels vs. antioxidant enzyme activity) across studies. Meta-analyses of published IC50 values can clarify context-dependent effects .
Q. What validation protocols are essential for confirming Boldine’s mitochondrial-targeted apoptosis in cancer cells?
- Perform JC-1 staining to quantify mitochondrial depolarization.
- Validate caspase-3/7 activation via fluorogenic substrates (e.g., DEVD-AMC).
- Cross-reference with siRNA knockdown of apoptotic mediators (e.g., Bax/Bak) to confirm mechanism specificity .
Q. How can multi-omics approaches resolve Boldine’s pleiotropic mechanisms in complex diseases?
Integrate proteomics (TMT labeling) to identify Boldine-regulated proteins (e.g., HSP70, cytochrome c) and metabolomics (LC-MS) to map redox metabolite shifts. Use pathway enrichment tools (IPA, KEGG) to link omics data to functional outcomes (e.g., NF-κB inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
